Product packaging for 4-oxo-1H-quinoline-2-carboxylate(Cat. No.:)

4-oxo-1H-quinoline-2-carboxylate

Cat. No.: B1238945
M. Wt: 188.16 g/mol
InChI Key: HCZHHEIFKROPDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-1H-quinoline-2-carboxylate, also known as kynurenic acid or its ester derivatives, is a high-value heterocyclic building block and scaffold of significant interest in medicinal chemistry and drug discovery. This compound is a versatile precursor for the synthesis of novel quinolone derivatives with diverse biological activities. Recent research has identified the 4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold as a novel and potent chemotype against malaria. Analogues of this compound have demonstrated excellent activity against both chloroquine-sensitive (CQ-S) and multi-drug-resistant (MDR) strains of Plasmodium falciparum , with potency equal to or greater than mefloquine in some drug-resistant strains . The primary mechanism of action for these antimalarial analogues is thought to be inhibition of the parasite's cytochrome bc1 complex . Furthermore, as a derivative of kynurenic acid, a known endogenous neuroprotectant, this core structure serves as a starting point for developing neuroprotective agents . Esters of kynurenic acid can be further functionalized, for instance through C-3 alkoxymethylation, to create novel compounds with potential enhanced biological activity . The compound's solubility profile is influenced by its carboxylic acid/ester group and keto group, making it more soluble in polar solvents and its solubility pH-dependent . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6NO3- B1238945 4-oxo-1H-quinoline-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6NO3-

Molecular Weight

188.16 g/mol

IUPAC Name

4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/p-1

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Modifications of 4 Oxo 1h Quinoline 2 Carboxylate Scaffolds

Established Synthetic Routes to the 4-oxo-1H-quinoline-2-carboxylate Core Structure

The construction of the fundamental this compound framework can be achieved through several established synthetic strategies, often starting from readily available aniline (B41778) derivatives. nih.gov

One of the most prominent methods is the Gould-Jacobs reaction . This process typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic acid derivative. researchgate.netacs.org The initial reaction forms an anilinomethylenemalonate intermediate. A subsequent thermal cyclization, often requiring a high-boiling solvent or the use of a strong acid like polyphosphoric acid, induces ring closure to yield the corresponding 4-hydroxyquinoline-3-carboxylate ester. researchgate.net This ester can then be hydrolyzed to the carboxylic acid.

Another classical approach is the Pfitzinger condensation reaction . nih.gov This method utilizes isatin (B1672199) and its derivatives as key starting materials, which react with α-methylidene carbonyl compounds in the presence of a base like potassium hydroxide (B78521) to form 2-substituted quinoline-4-carboxylic acids. nih.govresearchgate.net Variations of this reaction allow for the synthesis of a diverse range of quinoline-4-carboxylic acids. nih.gov

The Conrad-Limpach synthesis also provides a pathway to quinolin-4-ones, starting from anilines and β-ketoesters. mdpi.com Depending on the reaction conditions, this method can lead to either quinolin-4-ones or quinolin-2-ones.

Modern synthetic advancements include palladium-catalyzed carbonylation reactions. These methods can construct the quinolin-4-one core using carbon monoxide as the carbonyl source, often starting from 2-iodoaniline (B362364) and terminal acetylenes. mdpi.com Additionally, microwave-assisted synthesis has been employed to accelerate these reactions, often leading to improved yields and shorter reaction times. nih.govcore.ac.uk

A summary of common starting materials for these routes is presented below:

Synthetic RouteStarting MaterialsKey Reagents/Conditions
Gould-Jacobs ReactionAniline derivatives, Diethyl ethoxymethylenemalonate (DEEMM)Thermal cyclization, Polyphosphoric acid
Pfitzinger CondensationIsatin derivatives, α-Methylidene carbonyl compoundsPotassium hydroxide
Conrad-Limpach SynthesisAniline derivatives, β-KetoestersVaries based on desired product
Palladium-Catalyzed Carbonylation2-Iodoaniline, Terminal acetylenesCarbon monoxide, Palladium catalyst
Microwave-Assisted SynthesisAniline derivatives, Malonic acid or estersMicrowave irradiation

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

Once the core this compound scaffold is assembled, further modifications can be introduced to enhance molecular complexity and fine-tune its properties. These derivatizations can be broadly categorized into modifications at the carboxylate group, substitutions on the quinoline (B57606) ring, and alterations at the nitrogen atom.

Esterification and Amidation Reactions at the Carboxylate Moiety

The carboxylic acid at the C2 position is a versatile handle for introducing a wide array of functional groups through esterification and amidation reactions.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often facilitated by using the alcohol as a solvent to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the carboxylic acid can be converted to its cesium salt and then reacted with an alkyl halide, such as methyl iodide, to form the corresponding methyl ester. nih.gov TMS-diazomethane has also been successfully used for methyl esterification. nih.gov

Amidation reactions expand the diversity of derivatives by forming a C-N bond. This is typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.netsid.ir The resulting acid chloride is then reacted with a primary or secondary amine to furnish the desired amide. sid.irresearchgate.net Coupling reagents commonly used in peptide synthesis can also be employed to facilitate the direct formation of amides from the carboxylic acid and an amine.

Reaction TypeReagentsProduct
Fischer EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
Alkylation of Cesium SaltCesium carbonate, Alkyl halide (e.g., CH₃I)Ester
TMS-DiazomethaneTMS-diazomethaneMethyl Ester
Amidation (via acid chloride)Thionyl chloride or Oxalyl chloride, then AmineAmide

Substitutions on the Quinoline Ring System

Introducing substituents onto the quinoline ring is a key strategy for modulating the electronic and steric properties of the molecule. Common positions for substitution include C5, C6, C7, and C8.

Halogenation, particularly the introduction of fluorine and chlorine atoms, is a frequent modification. For example, fluoro and chloro groups can be incorporated by starting with appropriately substituted anilines in the initial ring-forming reaction. researchgate.netgoogle.com These halogenated quinolines can then serve as precursors for further functionalization, such as through palladium-catalyzed cross-coupling reactions like the Suzuki reaction, to introduce aryl or other carbon-based substituents. nih.gov

Nitration of the quinoline ring, followed by reduction of the nitro group to an amine, provides a handle for a variety of subsequent transformations, including acylation and diazotization. nih.gov

N-Alkylation and N-Substitution Approaches

The nitrogen atom at position 1 of the quinoline ring is another critical site for derivatization. N-alkylation is a common strategy to introduce various alkyl and aryl groups.

This is typically achieved by reacting the 4-oxo-quinoline scaffold with an alkyl halide (e.g., allyl chloride, benzyl (B1604629) chloride) in the presence of a base. researchgate.net A cyclopropyl (B3062369) group, for instance, has been shown to be a beneficial substituent at the N1 position. mdpi.com In some synthetic approaches, a monosubstituted aniline is used as the starting material, which avoids a separate N-alkylation step later in the sequence. researchgate.net Reductive amination procedures have also been developed for the synthesis of N-alkyl tetrahydroquinolines from quinolines. acs.org

Heterocyclic Annulation Strategies

To create more complex, polycyclic systems, heterocyclic rings can be fused to the this compound framework. This process, known as annulation, can lead to novel scaffolds with unique three-dimensional structures.

One approach involves a tandem nucleophilic aromatic substitution followed by a cyclization reaction to build a new ring system onto the quinoline core. For example, this has been used to synthesize 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives. udayton.edu Another strategy involves the [4+2] annulation of 2-azidobenzaldehydes with hydroxyalkynes to construct 4-alkoxy quinolines with an additional fused heterocyclic ring. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the regioselectivity and stereoselectivity during the synthesis of substituted 4-oxo-1H-quinoline-2-carboxylates is crucial for obtaining specific isomers with desired properties.

Regioselectivity , the control of which position on a molecule reacts, is a key consideration in both the initial ring formation and subsequent substitution reactions. In the Gould-Jacobs reaction, the cyclization of an unsymmetrically substituted anilinomethylenemalonate can potentially lead to two different regioisomeric quinolone products. The outcome is often dictated by the electronic and steric nature of the substituents on the aniline ring. Similarly, in substitution reactions on the pre-formed quinoline ring, the position of substitution is influenced by the directing effects of the existing functional groups.

Microwave-Assisted and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives has increasingly benefited from the adoption of modern, sustainable chemical practices. These methods aim to reduce reaction times, energy consumption, and the use of hazardous materials, aligning with the principles of green chemistry. Microwave-assisted synthesis and other green approaches have proven to be highly effective in producing these valuable heterocyclic scaffolds.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. nih.govajchem-a.com For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been efficiently achieved through a microwave-assisted, p-TSA catalyzed three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol (B145695) at 80°C, with reaction times as short as three minutes. nih.gov Similarly, novel pyrano[3,2-c]quinoline-3-carboxylate derivatives have been synthesized in excellent yields (up to 94%) and in under five minutes using microwave irradiation, a significant improvement over conventional reflux methods. nih.gov This efficiency is also observed in the catalyst-free, one-pot synthesis of complex quinoline-hybrid structures like dihydropyrido[2,3-d]pyrimidines, which proceeds in 8-20 minutes under microwave conditions. nih.gov

Green chemistry principles extend beyond just energy efficiency and encompass the use of environmentally benign solvents, recyclable catalysts, and atom-economical reaction designs. One-pot multicomponent reactions are particularly noteworthy as they reduce waste by minimizing intermediate isolation and purification steps. tandfonline.com A modified Doebner reaction for producing 4-quinoline carboxylic acid exemplifies this, utilizing a green dual-solvent system of water and ethylene (B1197577) glycol with p-TSA as a catalyst. udayton.edu

The use of recyclable and solid-supported catalysts is another cornerstone of green quinoline synthesis. Recyclable PEG-supported sulfonic acid has been employed in the Friedländer synthesis of quinolines, allowing for easy catalyst recovery and reuse. nih.gov Nanocatalysts are also gaining prominence due to their high efficiency and recyclability, offering an alternative to traditional catalysts that can be difficult to recover and may lead to lower yields. rsc.org Furthermore, sonication, or the use of ultrasound, provides another green, energy-efficient method for promoting chemical reactions, and has been successfully applied to the synthesis of various quinoline derivatives, offering high conversion rates in short timeframes. nih.govmdpi.com These advanced methodologies represent a significant shift towards more sustainable and efficient production of this compound scaffolds.

Table 1: Comparison of Modern Synthetic Approaches for Quinoline Scaffolds

MethodologyKey FeaturesCatalyst/ConditionsTypical Reaction TimeYieldsReference
Microwave-Assisted Synthesis Rapid heating, reduced reaction time, improved yields.p-TSA, K₂CO₃, or catalyst-free3 - 25 minutesGood to Excellent (50-94%) nih.govnih.gov
Ultrasound-Assisted Synthesis High conversion rates, short reaction times, energy efficient.Various solvents, sometimes catalyst-free60 minutes (solvent-free)Good (71-82%) nih.gov
One-Pot Multicomponent Reaction High atom economy, reduced waste, operational simplicity.p-TSA in Water/Ethylene Glycol~3 hoursHigh udayton.edu
Recyclable Catalysis Catalyst can be recovered and reused, cost-effective.PEG-supported sulfonic acidNot specifiedNot specified nih.gov
Nanocatalysis High efficiency, recyclability, milder conditions.Various nanocatalysts (e.g., magnetic)20 - 35 minutesHigh (80-89%) rsc.org

Total Synthesis and Semisynthesis of Complex this compound Analogs

The structural core of this compound serves as a foundational template for the construction of more complex, often polycyclic, analogs. The total synthesis of these intricate molecules is a significant endeavor that showcases the versatility of modern synthetic strategies, while semisynthesis provides a route to novel derivatives by modifying the core scaffold.

Total synthesis campaigns often target fused heterocyclic systems where the quinolone ring is annulated with other rings, such as thiophene (B33073) or pyran. An efficient, high-yielding total synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives has been reported, starting from aniline. udayton.eduresearchgate.net This multi-step sequence, involving a key tandem nucleophilic aromatic substitution/cyclization reaction, proceeds over six steps without the need for chromatographic purification, highlighting its efficiency. researchgate.net Similarly, the synthesis of complex thieno[3,2-c]quinoline compounds has been achieved through a six-step pathway beginning with 4-nitroaniline, culminating in derivatives with a polycondensed aromatic system. nih.gov

Another important class of complex analogs are the pyrano[3,2-c]quinolines. These have been synthesized through multicomponent reactions, for example, by condensing 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes in a one-pot procedure. nih.gov This approach allows for the rapid assembly of the complex pyrano-fused quinolone structure. The synthesis can also proceed via the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with activated acrylates under microwave irradiation, which constitutes a formal total synthesis of these complex analogs. nih.gov

Semisynthesis, in this context, can be viewed as the strategic elaboration of a pre-formed quinoline core. Quinoline-2-carboxylic acid itself is a versatile precursor for accessing a wide array of functionalized analogs. ajchem-a.com For instance, it can be converted to its acid chloride and subsequently reacted with various nucleophiles, like hydrazine, to form intermediates that are then used to construct further heterocyclic rings, such as thiazolidinones, onto the quinoline scaffold. ajchem-a.com This modular approach allows for the generation of diverse libraries of complex molecules built upon the fundamental this compound framework. The classic Pfitzinger condensation reaction also provides a route to 2,4-disubstituted quinoline analogues, which can then be further modified through cross-coupling reactions like the Suzuki reaction to introduce additional complexity and diversity. nih.gov

Table 2: Examples of Complex Analogs and Their Synthetic Origin

Complex Analog ScaffoldSynthetic ApproachKey Starting MaterialsNumber of Steps (if specified)Reference
Thieno[3,2-c]quinoline Total SynthesisAniline or 4-Nitroaniline6 nih.govresearchgate.net
Pyrano[3,2-c]quinoline Total Synthesis (Multicomponent)2,4-Dihydroxy-1-methylquinoline, Malononitrile, Aromatic Aldehydes1 (one-pot) nih.gov
Pyrano[3,2-c]quinoline Total Synthesis4-Hydroxy-2-oxo-1,2-dihydroquinoline, Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate1 nih.gov
Thiazolidinone-fused Quinoline SemisynthesisQuinoline-2-carboxylic acid2+ ajchem-a.com
2,4-Disubstituted Quinoline Total/SemisynthesisIsatin, Substituted Acetophenones, Boronic Acids1-3 nih.gov

Preclinical Biological Investigations and Pharmacological Activities of 4 Oxo 1h Quinoline 2 Carboxylate Derivatives

Anti-Inflammatory Activity in In Vitro and Animal Models

Beyond their antimicrobial effects, derivatives of the 4-oxo-quinoline structure have been investigated for their anti-inflammatory properties. nih.govnih.govresearchgate.net

A series of 1-aroyl derivatives of kynurenic acid methyl ester (4-oxo-quinoline-2-carboxy methyl esters), which are structurally related to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, were synthesized and evaluated. nih.gov In in vivo screening, most of these compounds exhibited good anti-inflammatory and analgesic activities. nih.gov Docking studies suggested that these compounds interact with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which is consistent with their observed biological effects. nih.gov

In another line of research, the 4-hydroxy-2-quinolinone scaffold was used to synthesize carboxamides and hybrid derivatives that were evaluated for their ability to inhibit soybean lipoxygenase (LOX) as an indicator of anti-inflammatory activity. nih.gov Among the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s demonstrated the best LOX inhibitory activity, with an IC₅₀ of 10 μM. nih.gov

Furthermore, roquinimex-related 3-quinolinecarboxamide derivatives were prepared and tested for their potential in treating autoimmune disorders. acs.org In a mouse model of acute experimental autoimmune encephalomyelitis, these compounds were assessed for their ability to inhibit disease development. acs.org Compound 8c , known as laquinimod, showed improved potency and a better toxicological profile compared to the lead compound, roquinimex, and was selected for further clinical studies. acs.org

Anticancer and Antitumor Research in In Vitro Cell Lines and Preclinical Models

Derivatives of 4-oxo-1H-quinoline-2-carboxylate have demonstrated notable cytotoxic and antitumor effects in a variety of in vitro and preclinical settings. The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

A series of 4-oxoquinoline-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. nih.gov Notably, compounds 16b and 17b showed significant cytotoxicity against a gastric cancer cell line, while exhibiting low toxicity towards normal cell lines. nih.gov This selectivity suggests a favorable therapeutic window. Further in silico and in vitro studies pointed towards topoisomerase II as a potential target for these compounds. nih.gov

In another study, novel quinazoline (B50416) derivatives, which share structural similarities with the 4-oxo-quinoline core, were designed and synthesized. mdpi.com Compound 18 from this series displayed potent antiproliferative activity against the MGC-803 human gastric cancer cell line with an IC50 value of 0.85 μM. mdpi.com Mechanistic investigations revealed that this compound induced G2/M cell cycle arrest and apoptosis in MGC-803 cells. mdpi.com Furthermore, in vivo studies in a mouse xenograft model showed that compound 18 significantly inhibited tumor growth without causing significant toxicity. mdpi.com

The versatility of the quinoline (B57606) scaffold is further highlighted by the development of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives incorporating a pyrazolinone moiety. These compounds were specifically investigated for their anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

It is important to note that the anticancer activity of quinoline derivatives is not limited to a single mechanism. Some derivatives have been designed as inhibitors of specific protein kinases, such as c-Met, which are often dysregulated in cancer. nih.gov For instance, a series of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were found to be potent c-Met kinase inhibitors, with one compound exhibiting an IC50 of 0.59 nM. nih.gov

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineActivityReference
16b Gastric CancerSignificant cytotoxicity nih.gov
17b Gastric CancerSignificant cytotoxicity nih.gov
18 MGC-803 (Gastric)IC50 = 0.85 μM mdpi.com
33 Multiplec-Met IC50 = 0.59 nM nih.gov

Neuropharmacological and Neuroprotective Activity in In Vitro and Ex Vivo Models

The quinolinone scaffold is recognized for its diverse biological activities, including neuroprotective effects. nih.gov Derivatives of this compound have been investigated for their potential to modulate neuronal function and protect against neurodegenerative processes.

A computational study systematically explored a large library of quinoline derivatives for their antioxidant and neuroprotective potential. nih.govbohrium.comresearchgate.net This in silico screening identified several derivatives with predicted ability to act as antioxidants and inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govbohrium.comresearchgate.net These findings suggest that the 4-oxo-quinoline core can be a starting point for the design of multifunctional neuroprotective agents.

Receptor Modulatory Activities

The versatility of the this compound scaffold extends to its ability to modulate the activity of various receptors, including ionotropic and metabotropic glutamate (B1630785) receptors, as well as cannabinoid and other G-protein coupled receptors.

Certain derivatives of quinoline-2-carboxylic acid have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) binding site. researchgate.net A study on 4-substituted-quinoline-2-carboxylic acid derivatives revealed that the nature of the substituent at the C4-position significantly influences the binding affinity for the glycine site. researchgate.net For example, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid (compound 9 ) demonstrated a high in vitro binding affinity with an IC50 of 0.57 μM. researchgate.net The study suggested that an electron-rich substituent at the C4 position capable of hydrogen bonding is beneficial for activity. researchgate.net

The cannabinoid receptor 2 (CB2) has emerged as a therapeutic target for inflammatory and neurodegenerative diseases. nih.gov Several 4-oxo-quinoline derivatives have been developed as potent and selective CB2 receptor ligands. nih.govnih.gov For instance, a fluorinated 4-oxo-quinoline derivative, N-(1-adamantyl)-1-(2-(2-fluoroethoxy)ethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (RS-126 ), was identified as a potent CB2 ligand and evaluated as a potential PET imaging agent. nih.gov In vitro studies confirmed its high specificity for the CB2 receptor. nih.gov Another study on fluorinated 2-oxoquinoline derivatives also reported compounds with high affinity and selectivity for the CB2 receptor, suggesting their potential therapeutic use in neuropathic pain and inflammation. nih.gov

Derivatives of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides have been discovered as selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGlu2). nih.gov One such compound, VU6001192 (compound 58 ), was found to be a potent and highly selective mGlu2 NAM. nih.gov Allosteric modulation of mGluRs represents a sophisticated approach to fine-tuning glutamatergic neurotransmission, and these findings highlight the potential of the 4-oxo-quinoline scaffold in this area. nih.gov

The 4-oxo-quinoline framework has proven to be a versatile scaffold for modulating various G-protein coupled receptors (GPCRs). nih.govnih.gov As mentioned, derivatives have been developed as allosteric modulators of mGluRs and as ligands for cannabinoid receptors, both of which are GPCRs. nih.govnih.gov The ability to fine-tune the structure of these derivatives allows for the development of compounds with high affinity and selectivity for specific GPCR subtypes, offering the potential for targeted therapeutic interventions with reduced side effects. nih.gov

Table 2: Receptor Modulatory Activity of Selected this compound Derivatives

Compound/Derivative ClassReceptor TargetActivityReference
5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acidNMDA (Glycine Site)Antagonist (IC50 = 0.57 μM) researchgate.net
RS-126 CB2Potent Ligand nih.gov
Fluorinated 2-oxoquinoline derivativesCB2High Affinity and Selectivity nih.gov
VU6001192 mGlu2Negative Allosteric Modulator nih.gov

Enzyme Inhibition Studies

Derivatives of the this compound framework have been shown to interact with and inhibit a diverse array of enzymes, highlighting their potential as therapeutic agents for a variety of diseases. The following sections detail the research findings related to their inhibitory activity against several key enzyme targets.

Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are crucial mediators of inflammation through the liberation of arachidonic acid from cell membranes. While compounds with anti-inflammatory properties are of high pharmacological interest, based on available research, there is limited specific data directly investigating the inhibitory activity of this compound derivatives against PLA2 enzymes. nih.govnih.gov Research has focused on other molecular classes, such as flavonoids, for PLA2 inhibition. nih.gov

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. otavachemicals.com Analogs of kynurenic acid (KYNA), a natural 4-hydroxyquinoline-2-carboxylic acid, have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, with AChE inhibition being a key mechanism. figshare.comnih.gov

In one study, several KYNA analogs emerged as multifunctional compounds, demonstrating activities that included AChE inhibition. figshare.comnih.gov Notably, compounds were identified that exhibited micromolar efficacy against AChE, establishing this scaffold as a viable starting point for the development of novel inhibitors. figshare.comnih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Kynurenic Acid Analogs This table summarizes the reported AChE inhibitory activity of selected kynurenic acid (KYNA) derivatives.

Compound ID Description Activity Level Reference
3b KYNA Analog Micromolar AChE inhibitor figshare.comnih.gov
3c Multifunctional KYNA Analog Exhibited AChE inhibition figshare.comnih.gov
5b Multifunctional KYNA Analog Exhibited AChE inhibition figshare.comnih.gov
5c Multifunctional KYNA Analog Exhibited AChE inhibition figshare.comnih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription, making them established targets for anticancer drugs. nih.gov The 4-oxoquinoline core is a well-known pharmacophore that targets bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), and this mechanism is believed to extend to homologous human type II topoisomerases in cancer cells. figshare.com

Several quinoline derivatives have been developed as potent topoisomerase inhibitors. For instance, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I (topo I) and topoisomerase IIα (topo IIα). nih.gov Compound 2E from this series showed an inhibition pattern of topo IIα activity equivalent to the standard chemotherapy drug etoposide. nih.gov Another derivative, WN198 , a copper(II) indenoisoquinoline complex, was found to be a dose-dependent topoisomerase I inhibitor. acs.org Furthermore, 4-oxoquinoline-3-carboxamide derivatives have been investigated, with in silico and in vitro studies pointing towards topoisomerase II as a feasible target for their anticancer activity. figshare.com

Table 2: Topoisomerase Inhibition by Pyrazolo[4,3-f]quinoline Derivatives This table presents the topoisomerase IIα inhibitory activity of selected compounds at a 100 µM concentration.

Compound ID Topo IIα Inhibition (%) Comparison Reference
2E 88.3% Equivalent to Etoposide nih.gov
2P Inactive --- nih.gov
Etoposide 89.6% Positive Control nih.gov

Kinase Inhibition (e.g., CK2, PI3K)

Protein kinases are a large family of enzymes that play central roles in cell signaling and are frequently dysregulated in diseases like cancer. The quinoline scaffold has been extensively used to develop inhibitors for various kinases.

Specifically, a class of 3-carboxy-4(1H)-quinolones has been identified as potent and selective inhibitors of Casein Kinase 2 (CK2), an enzyme implicated in cancer and other diseases. figshare.comnih.gov These compounds act as ATP-competitive inhibitors. figshare.com Research has also explored fused quinoline derivatives that exhibit inhibitory activity against tyrosine kinases and Pim-1 kinase. Additionally, certain 4-anilinoquinoline derivatives have been shown to possess dual inhibitory effects against Phosphatidylinositol 3-kinase (PI3K) and mTOR.

Table 3: Casein Kinase 2 (CK2) Inhibition by 3-Carboxy-4(1H)-quinolone Derivatives This table displays the inhibitory potency of selected quinolone derivatives against human protein kinase CK2.

Compound IC₅₀ (µM) Kᵢ (µM) Selectivity Reference
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 0.3 0.06 Selective for CK2 figshare.com
4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid 1 0.28 Selective for CK2 figshare.com

Dihydroorotate (B8406146) Dehydrogenase Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is the fourth enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a recognized target for the treatment of cancer and autoimmune diseases. nih.gov A series of novel 2-substituted quinoline-4-carboxylic acids, which exist in tautomeric equilibrium with 4-oxo-1H-quinoline structures, were synthesized and identified as a new class of hDHODH inhibitors. nih.gov

The study identified several derivatives with potent inhibitory activity. Compounds were evaluated for their hDHODH inhibition and for their antiproliferative effects against various cancer cell lines, demonstrating the potential of this scaffold in developing new anticancer agents that target cellular metabolism. nih.gov

Table 4: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition by 2-Substituted Quinoline-4-carboxylic Acids This table shows the hDHODH inhibitory activity of the most potent compounds identified in the study.

Compound ID hDHODH IC₅₀ (µM) Description Reference
3f 0.16 ± 0.02 Potent hDHODH inhibitor nih.gov
3g 0.17 ± 0.02 Potent hDHODH inhibitor nih.gov

Plasmodium falciparum Elongation Factor 2 (PfEF2) Inhibition

The emergence of drug-resistant Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. One such target that has been identified through phenotypic screening and target deconvolution is the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis and parasite survival.

A medicinal chemistry program focusing on a quinoline-4-carboxamide series led to the discovery of compounds with potent, multistage antimalarial activity. Crucially, the mechanism of action for this series was identified as the inhibition of PfEF2, representing a novel approach for antimalarial chemotherapy. While other quinoline derivatives have shown antimalarial effects by targeting different pathways, such as hemoglobin degradation via falcipain-2 inhibition, the specific targeting of PfEF2 by quinoline-4-carboxamides marks a significant development in the field.

Other Biological Activities (e.g., Herbicidal, Diuretic, Photosynthesis Inhibition) in Preclinical Models

Beyond the more extensively studied pharmacological areas, derivatives of this compound have been investigated in preclinical models for a variety of other biological activities. These include potential applications in agriculture as herbicides and in medicine as diuretics, as well as the fundamental biological activity of photosynthesis inhibition.

Herbicidal Activity

The structural motif of quinoline has been a scaffold of interest in the development of new herbicidal agents. While direct studies on this compound are limited in the public domain, research on structurally related quinoline derivatives provides insights into their potential herbicidal effects. For instance, derivatives of quinazolin-4(3H)-one, which shares a bicyclic core with the quinoline skeleton, have been synthesized and evaluated for their ability to inhibit acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid synthesis in grasses. One study reported that novel quinazolinone–phenoxypropionate hybrids displayed significant herbicidal activity against various grass weeds. mdpi.commdpi.com In particular, compound QPPE-I-4 demonstrated excellent control of several weed species at a dosage of 150 g ha⁻¹, with high safety for crops like cotton, soybean, and peanut. mdpi.comresearchgate.net

Another approach has been the design of quinazoline-2,4-dione derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) and tocopherol biosynthesis. nih.gov Inhibition of this enzyme leads to bleaching symptoms and ultimately the death of the plant. Certain compounds in this class exhibited potent, broad-spectrum post-emergent herbicidal activity at rates as low as 37.5 g AI ha⁻¹, surpassing the performance of the commercial herbicide mesotrione. nih.gov

These findings, although not directly on this compound, underscore the potential of the broader quinoline chemical space in the discovery of novel herbicides.

Diuretic Activity

A noteworthy and somewhat unexpected finding has been the diuretic effect of certain 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides in preclinical models. researchgate.net This discovery has spurred further investigation into this class of compounds as potential new diuretics. The research has expanded to include various structural analogs, such as those with modifications at the 4-position (chloro, methyl, and amino groups) and those with a hydrogenated benzene (B151609) ring. researchgate.net

In these studies, some of the synthesized compounds demonstrated a diuretic effect comparable or even superior to the established diuretic hydrochlorothiazide. researchgate.net The structure-activity relationship studies suggest that the diuretic potency is influenced by the nature of the substituent on the amide nitrogen.

Compound ClassKey Structural FeatureObserved ActivityReference
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamidesAmide functional group at the 3-positionSignificant increase in urination researchgate.net
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamidesArylalkylamide at the 3-positionDiuretic effect comparable or superior to hydrochlorothiazide researchgate.net

Photosynthesis Inhibition

Several studies have explored the capacity of quinoline derivatives to inhibit photosynthesis, a fundamental process in plants and algae. Research has shown that certain quinolone antibiotics can interfere with photosynthesis in rice by targeting the photosystem II (PSII) center protein D2 (psbD). nih.gov The inhibitory effect was found to intensify with newer generations of quinolones, which was attributed to the enhanced binding affinity to the D2 protein. nih.gov The carbonyl and carboxyl groups on the 4-quinolone core were identified as playing a positive role in this interaction. nih.gov

In another line of research, novel hydroxyquinolinecarboxamides were designed and synthesized as potential photosynthesis inhibitors. nih.gov These compounds were tested for their ability to inhibit photosynthesis in spinach (Spinacia oleracea L.) and the green alga Chlorella vulgaris. Several of these derivatives exhibited biological activity similar or even higher than that of the standard inhibitor 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). nih.gov Similarly, substituted amides of other quinoline derivatives have been shown to inhibit the oxygen evolution rate in spinach chloroplasts and reduce chlorophyll (B73375) content in Chlorella vulgaris. researchgate.netsciforum.net The activity of these compounds appears to be related to their lipophilicity and the specific substitution pattern on the quinoline ring. sciforum.net

Compound ClassTarget Organism/SystemMechanism/EffectKey FindingsReference
Quinolone AntibioticsRice (Oryza sativa)Targeting photosystem II center protein D2 (psbD)Inhibition intensified from second to fourth-generation quinolones. nih.gov
HydroxyquinolinecarboxamidesSpinach (Spinacia oleracea), Chlorella vulgarisPhotosynthesis inhibitionSome compounds showed activity comparable to or higher than DCMU. nih.gov
Substituted amides of 5-hydroxy-2-methylquinoline-7-carboxylic acidSpinach chloroplasts, Chlorella vulgarisInhibition of oxygen evolution rate and reduction of chlorophyll contentActivity influenced by lipophilicity and substitution pattern. sciforum.net

Molecular Mechanisms and Target Engagement of 4 Oxo 1h Quinoline 2 Carboxylate Analogs

Elucidation of Specific Molecular Targets and Binding Interactions

Analogs of the 4-oxo-1H-quinoline-2-carboxylate structure have been identified as inhibitors of numerous biologically significant proteins, primarily enzymes such as kinases. The versatility of the quinoline (B57606) core allows for pharmacomodulations that enable precise interactions with the binding sites of these targets.

Key molecular targets for quinoline-based compounds include receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial in cell proliferation and angiogenesis. nih.gov For instance, quinoline-based inhibitors of the c-Met kinase domain typically interact with the ATP-binding site. nih.gov Crystallographic studies reveal that the quinoline nitrogen is often crucial for forming a hydrogen bond with the hinge region residue Met1160, while other parts of the molecule occupy an adjacent deep hydrophobic pocket. nih.gov Similarly, some quinoline amide derivatives have shown potent inhibition of VEGFR-2 kinase. nih.gov

The PI3K/mTOR pathway, central to cell growth and survival, is another prominent target. nih.gov Analogs featuring a 4-aniline quinoline structure can exhibit dual inhibitory effects on PI3K and mTOR. nih.gov The binding mode in the PI3Kγ isoform involves a hydrogen bond between the quinoline nitrogen and the backbone NH of Val882, and an interaction between a sulfonamide group on the inhibitor and Lys883. nih.gov

Other identified targets for quinoline and quinolinone carboxamide derivatives include:

Translation Elongation Factor 2 (PfEF2): A quinoline-4-carboxamide derivative was found to inhibit this essential protein for parasite protein synthesis, demonstrating a novel antimalarial mechanism. nih.gov

Cannabinoid Receptor 2 (CB2): A series of 4-oxo-1,4-dihydroquinoline-3-carboxamides have been developed as potent and selective CB2 receptor ligands. researchgate.net

Lipoxygenase (LOX): Certain 4-hydroxy-2-quinolinone-3-carboxamides have demonstrated significant inhibitory activity against soybean LOX, indicating anti-inflammatory potential. mdpi.com

Dihydroorotate (B8406146) Dehydrogenase (DHODH): 2-aryl-4-quinoline carboxylic acid analogs are reported as inhibitors of DHODH, an enzyme essential for the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical in rapidly proliferating cells. physchemres.org

The binding interactions are fundamental to the inhibitory action of these compounds. In many kinase inhibitors, the ligand occupies the ATP-binding site, forming key hydrogen bonds with the hinge region of the kinase domain and establishing further contacts within hydrophobic pockets. nih.gov For some 4-hydroxy-2-quinolinone carboxamides, a strong intramolecular hydrogen bond between the 4-OH group and the adjacent amide carbonyl group is a characteristic structural feature. mdpi.com

Table 1: Molecular Targets of this compound Analogs and Binding Interaction Details

Compound Class Molecular Target Key Binding Interactions
Quinoline-based inhibitors c-Met Kinase Domain Hydrogen bond between quinoline nitrogen and Met1160 in the hinge region; occupation of a deep hydrophobic pocket. nih.gov
4-Aniline quinoline derivatives PI3Kγ / mTOR Hydrogen bond between quinoline nitrogen and backbone NH of Val882; interaction with Lys883. nih.gov
Quinoline-4-carboxamides P. falciparum EF2 Inhibition of translation elongation factor 2. nih.gov
4-oxo-1,4-dihydroquinoline-3-carboxamides CB2 Receptor Selective ligand binding. researchgate.net
4-hydroxy-2-quinolinone-3-carboxamides Lipoxygenase (LOX) Binding at an alternative binding site. mdpi.com
2-aryl-4-quinoline carboxylic acids Dihydroorotate Dehydrogenase (DHODH) A pharmacophore model includes one hydrogen bond acceptor and three aromatic rings as crucial features. physchemres.org

Modulation of Cellular Signaling Pathways (e.g., PI3K-AKT Pathway, Hedgehog Pathway)

By engaging their molecular targets, this compound analogs can profoundly modulate intracellular signaling pathways that govern cellular fate.

PI3K-AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates essential cellular functions, including growth, proliferation, survival, and metabolism. nih.gov Its dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Several quinoline derivatives have been specifically designed to target key components of this pathway. For example, 4-aniline quinoline compounds that combine benzensulfonamido and anilino moieties have been synthesized as dual inhibitors of PI3K and mTOR, a downstream effector of Akt. nih.gov By inhibiting these kinases, the analogs block the downstream signaling cascade, which can lead to the suppression of tumor cell growth. nih.gov The PI3K/Akt pathway ultimately regulates the activity of transcription factors like the Forkhead box O (FoxO) family. nih.gov Inhibition of Akt can lead to the activation of FoxO proteins, which in turn control the expression of genes involved in apoptosis, cell cycle arrest, and stress resistance. nih.gov

Hedgehog Pathway: The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and tissue homeostasis. nih.govnih.gov Aberrant reactivation of this pathway is linked to the development of various cancers. nih.gov A key component of this pathway is the transmembrane protein Smoothened (Smo). nih.gov Novel quinoline-containing compounds have been identified as potent Smo antagonists. nih.gov By binding to and antagonizing Smo, these compounds inhibit the downstream signaling cascade that leads to the activation of Gli transcription factors. nih.gov The inhibition of this pathway can suppress the proliferation of tumors that are dependent on aberrant Hh signaling. nih.gov

Table 2: Modulation of Signaling Pathways by Quinoline Analogs

Signaling Pathway Modulated Component(s) Consequence of Modulation
PI3K-AKT Pathway PI3K, mTOR Inhibition of the pathway, leading to suppression of cell growth, proliferation, and survival. nih.govnih.gov
Hedgehog (Hh) Pathway Smoothened (Smo) Antagonism of Smo, leading to the inhibition of the Hh pathway and suppression of tumor growth. nih.gov

Allosteric Modulation and Orthosteric Binding Site Characterization

The mechanism of target engagement by drug molecules can be broadly categorized into orthosteric and allosteric modulation. Orthosteric ligands bind directly to the active site of a protein, competing with the endogenous substrate or ligand. nih.gov In contrast, allosteric modulators bind to a distinct site on the protein surface, inducing a conformational change that alters the activity of the active site indirectly. nih.govnih.gov

Most of the described quinoline-based kinase inhibitors function as orthosteric inhibitors. They are designed to target the highly conserved ATP-binding pocket of kinases like c-Met and PI3K. nih.gov By mimicking the binding of ATP, they competitively block the enzyme's catalytic activity. The specificity of these inhibitors is achieved through interactions with non-conserved residues within or adjacent to the ATP-binding site. nih.gov

Allosteric modulation offers potential advantages, such as higher target selectivity, because allosteric sites are generally less conserved across protein families than active sites. nih.govnih.gov This can lead to fewer off-target effects. nih.gov While specific examples of purely allosteric this compound analogs are less commonly detailed in the provided literature, the concept is a key strategy in modern drug design. Allosteric modulators can enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the effect of the endogenous ligand without directly competing with it. nih.gov Research has shown that the binding of an allosteric modulator may have little impact on the conformation of the orthosteric binding pocket itself, allowing for potential combined therapeutic strategies. nih.gov

Ligand-Receptor Interaction Dynamics and Conformational Changes

The binding of a ligand to its receptor is a dynamic process that often involves conformational changes in both the ligand and the protein. These changes are essential for achieving a stable, high-affinity interaction and for initiating the biological signal.

Upon binding to the c-Met kinase domain, the inhibitor foretinib (B612053) adopts an extended conformation to fit within the ATP-binding site and an adjacent hydrophobic pocket. nih.gov This induced fit ensures a tight and specific interaction. The binding event is stabilized by a network of interactions, including the crucial hydrogen bond between the quinoline nitrogen and Met1160, and hydrophobic interactions involving other parts of the inhibitor. nih.gov

Allosteric modulators, by definition, exert their effects by inducing conformational changes at a site distant from where they bind. nih.gov This action can alter the affinity or efficacy of the orthosteric ligand. nih.gov For example, a PAM might induce a conformational change in the receptor that increases the binding affinity of the natural agonist at the orthosteric site. nih.gov The study of these ligand-induced conformational changes is critical for understanding the mechanism of action and for the rational design of more effective modulators.

Investigation of Downstream Biological Effects and Cellular Responses

The ultimate consequence of modulating a molecular target or signaling pathway is a cascade of downstream biological effects and a defined cellular response. The inhibition of specific targets by this compound analogs leads to a variety of observable outcomes.

Antimalarial Activity: A quinoline-4-carboxamide that inhibits the parasite's translation elongation factor 2 (PfEF2) demonstrates potent, multistage antimalarial activity, effectively halting parasite protein synthesis and replication. nih.gov

Antimicrobial and Morphogenetic Effects: Certain derivatives of quinoline-4-carboxylic acid exhibit antimicrobial activity against bacteria and fungi. nih.gov They can induce profound morphological changes in fungal hyphae, such as increased branching, and can increase the permeability of plant cell plasma membranes. nih.gov

Modulation of Cell Fate: By inhibiting the PI3K/Akt/FoxO signaling axis, quinoline analogs can trigger downstream pathways that control the cell cycle, apoptosis (programmed cell death), and the cellular response to oxidative stress. nih.gov

Inhibition of Pyrimidine Synthesis: Analogs that inhibit DHODH block the de novo synthesis of pyrimidines. physchemres.org This has a significant impact on rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis, leading to an anti-proliferative effect. physchemres.org

Developmental Effects: Inhibition of the Hedgehog pathway, a critical developmental pathway, by Smoothened antagonists can lead to significant changes in tissue development and patterning. nih.govnih.gov

These diverse biological effects underscore the therapeutic potential of the this compound scaffold in various diseases, from infections to cancer.

Structure Activity Relationship Sar Studies and Rational Design for 4 Oxo 1h Quinoline 2 Carboxylate

Comprehensive SAR Analysis of Core 4-oxo-1H-quinoline-2-carboxylate Scaffolds

The this compound core is a privileged scaffold in drug discovery, demonstrating a wide range of biological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comrsc.org SAR analysis of this core reveals several critical features for biological activity.

The quinoline (B57606) ring system itself is a key pharmacophore. The nitrogen atom at position 1 and the keto group at position 4 are often crucial for interaction with biological targets. The carboxylic acid at position 2 is another important functional group, frequently involved in binding to target enzymes or receptors. nih.gov

Initial studies have shown that modifications to the core scaffold can have a significant impact on potency. For instance, replacement of a cyclohexyl group with a more rigid phenyl ring can enhance potency, likely due to favorable stacking interactions. nih.gov Conversely, the introduction of bulky substituents like piperidine (B6355638) or morpholine (B109124) can lead to a marked decrease in activity, suggesting steric hindrance at the active site. nih.gov

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, a tautomeric form of the 4-oxo-1H-quinoline, has also been extensively studied. This scaffold is recognized for its potential as an inhibitor of various enzymes, including HIV integrase. semanticscholar.org

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of this compound derivatives can be finely tuned by varying the substituents on the quinoline ring.

Substituents on the Phenyl Ring: The nature and position of substituents on the fused phenyl ring of the quinoline scaffold play a significant role in determining biological activity. For example, in a series of compounds designed as cyclooxygenase-2 (COX-2) inhibitors, the presence of lipophilic substituents at the C-7 and C-8 positions was found to be important for inhibitory activity. nih.gov Specifically, a tetrahydrobenzo[h]quinoline derivative showed high potency and selectivity for COX-2. nih.gov

Substituents at the C-2 Position: The substituent at the C-2 position is a key determinant of activity. In a series of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a phenyl ring at this position was found to be favorable. nih.gov Further substitution on this phenyl ring with electron-donating or electron-withdrawing groups can modulate potency. For instance, a methoxy (B1213986) group at the 2'-position of the C-2 phenyl ring improved potency in both enzyme and cell-based assays. nih.gov However, the introduction of a fluoro substituent at the 2'- or 6'-position of a C-2 pyridine (B92270) ring resulted in a significant loss of potency, highlighting the importance of steric effects. nih.gov

Substituents at the N-1 Position: The substituent at the N-1 position of the quinoline ring is another critical site for modification. In the context of antibacterial fluoroquinolones, this position is often occupied by an alkyl or cycloalkyl group, which is a key feature of their basic scaffold. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on research findings.

PositionSubstituentEffect on Biological ActivityReference
C-2Phenyl ringPotency enhancement nih.gov
C-2 Phenyl2'-MethoxyImproved potency nih.gov
C-2 Pyridyl2'-FluoroMarked loss of potency nih.gov
C-7, C-8Lipophilic groupsImportant for COX-2 inhibition nih.gov
N-1Alkyl/CycloalkylKey for antibacterial activity researchgate.net
C-2CyclohexylModest potency nih.gov
C-2Piperidine/MorpholineMarked decrease in potency nih.gov

Stereochemical Influences on Activity

While extensive research on the direct stereochemical influences on the activity of the core this compound is not widely available in the provided context, the principles of stereochemistry are fundamental in drug design. The spatial arrangement of atoms in a molecule can significantly affect its interaction with a chiral biological target.

In related quinolone structures, such as fluoroquinolones, the stereochemistry at certain positions is known to be critical for antibacterial activity. It is plausible that for derivatives of this compound with chiral centers, different stereoisomers would exhibit varying potencies. For instance, the introduction of a chiral substituent at any position could lead to enantiomers or diastereomers with distinct biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov This approach is valuable for predicting the activity of newly designed molecules and for understanding the key physicochemical properties that govern their potency.

Several QSAR studies have been performed on derivatives of this compound. For example, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors to combat multidrug resistance in cancer. nih.govnih.gov These models utilize various molecular descriptors to correlate the chemical structure with the inhibitory activity against the ABCB1 transporter. nih.gov Machine learning methods, including k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB), have been employed to build predictive models. nih.govnih.gov One study found that a GB-based model using a single descriptor achieved a high predictive quality. nih.gov

These QSAR models can guide the design of new quinoline derivatives with enhanced activity by identifying the structural features that are most influential. nih.gov

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

In the context of the this compound scaffold, various bioisosteric replacements have been explored.

Carboxylic Acid Bioisosteres: The carboxylic acid group at the C-2 position is a common site for bioisosteric replacement. Tetrazoles, acyl sulfonamides, and isoxazolols are known bioisosteres for carboxylic acids. nih.gov These replacements can alter the physicochemical properties of the molecule, such as its acidity and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For example, replacing a carboxylic acid with a tetrazole or phosphonic acid group has been shown to increase potency and duration of action in some drug candidates. nih.gov

Amide and Hydrazide Bioisosteres: In some derivatives, the carboxylic acid is modified to an amide or a carbohydrazide (B1668358). For instance, replacing an amide with a bioisosteric carbohydrazide in a 4-hydroxy-2-oxo-1,2-dihydroquinoline core was explored in the design of new anti-HIV agents. semanticscholar.org

The following table provides examples of bioisosteric replacements and their observed effects.

Original GroupBioisosteric ReplacementPotential EffectsReference
Carboxylic AcidTetrazole, Phosphonic AcidIncreased potency, longer duration of action nih.gov
AmideCarbohydrazideAltered biological activity profile semanticscholar.org

Lead Optimization Strategies Guided by SAR

Lead optimization is the process of refining the chemical structure of a lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. SAR data is crucial in guiding this process.

For this compound derivatives, lead optimization has been successfully applied to develop potent drug candidates. For example, in the development of antimalarial agents, preliminary structural optimization of 4(1H)-quinolone ester derivatives was followed by lead optimization focusing on improving both antimalarial potency and bioavailability. nih.gov This led to the identification of a promising quinolone analogue for further development. nih.gov

Similarly, SAR-based optimization of a 4-quinoline carboxylic acid analogue with antiviral activity led to the discovery of a highly potent inhibitor of human dihydroorotate dehydrogenase (DHODH). elsevierpure.comnih.gov This optimization process involved systematic modifications of the lead compound based on the understanding of the SAR, resulting in a compound with significantly improved inhibitory activity. elsevierpure.comnih.gov

The general strategies for lead optimization guided by SAR include:

Systematic modification of substituents: Exploring a variety of substituents at different positions of the scaffold to identify those that enhance activity and selectivity.

Introduction of conformational constraints: Using techniques like ring formation to lock the molecule into a more active conformation.

Bioisosteric replacement: As discussed earlier, replacing functional groups to improve physicochemical and pharmacokinetic properties.

Structure-based design: Utilizing the three-dimensional structure of the target protein to design molecules that fit optimally into the binding site.

Advanced Computational and Spectroscopic Characterization of 4 Oxo 1h Quinoline 2 Carboxylate Systems

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are powerful tools for elucidating the electronic structure and optimizing the geometry of molecular systems like 4-oxo-1H-quinoline-2-carboxylate. These methods provide insights into the molecule's reactivity, stability, and potential energy surfaces. researchgate.netyoutube.com

DFT-based calculations have been employed to determine the ground state geometry, spin multiplicity, and the spatial distribution of molecular orbitals. researchgate.net These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for predicting chemical reactivity. researchgate.net For instance, studies on related quinoline (B57606) derivatives have utilized DFT and HF methods with various basis sets, such as 6-31G* and SDD, to investigate vibrational frequencies and geometrical parameters. nih.gov The choice of the central metal and chalcogen-containing anchoring groups can influence the spin multiplicity and charge distribution in metalloporphyrin molecules, a concept that can be extended to understand the electronic behavior of quinoline systems. researchgate.net

In the context of kynurenic acid and its derivatives, computational studies have explored their electronic properties. The electronic structure of metal quinoline molecules has been investigated using first-principles methods, providing a good approximation of the quasiparticle states. aps.orgresearchgate.net Such computational approaches are instrumental in predicting the outcomes of chemical reactions and understanding the intrinsic properties of these molecules. youtube.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable computational techniques for studying the interactions between a ligand, such as this compound, and its biological targets. nih.gov These methods predict the preferred binding orientation of the ligand to a receptor and estimate the strength of the interaction.

Molecular docking studies have been performed to understand the binding modes of kynurenic acid analogs with various receptors, including the NMDA receptor and metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov For example, in the development of novel fluoroquinolone derivatives, molecular docking was used to analyze the interaction with topoisomerase II DNA gyrase, a bacterial protein receptor. nih.gov These simulations provide a detailed view of the binding site interactions, which is crucial for rational drug design. mdpi.comnih.gov

Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, revealing how the system evolves over time. These simulations have been used to study the interactions of kynurenic acid and its chromophoric core, 4-hydroxyquinoline, with amino acids like tryptophan and tyrosine. nih.gov Such studies have been instrumental in elucidating reaction mechanisms, such as proton-coupled electron transfer (PCET). nih.govresearchgate.net The insights gained from these simulations are vital for designing molecules with enhanced therapeutic potential and for understanding the biochemical pathways involving kynurenic acid. mdpi.compreprints.org

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for the experimental determination of the structure and properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. uncw.edu

¹H NMR spectra of quinoline derivatives can be complex due to spin-spin coupling between protons. acs.org The chemical shifts of protons in the quinoline ring system are influenced by substituents and intermolecular interactions, such as π-π stacking. uncw.eduuncw.edu For instance, concentration-dependent chemical shift changes have been observed in ¹H NMR studies of quinolines, attributed to dipole-dipole and π-π interactions. uncw.edu Two-dimensional (2D) NMR techniques, like COSY (COrrelation SpectroscopY), are often necessary for the complete assignment of proton signals in substituted quinolines. acs.orgresearchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. tsijournals.com Theoretical calculations of ¹³C and ¹H chemical shifts using methods like the GIAO (Gauge-Including Atomic Orbital) HF/6-31++G(d,p) level of theory have been shown to be in good agreement with experimental data for various quinoline derivatives. nih.govtsijournals.com

Table 1: Representative ¹H NMR Data for Quinoline Derivatives

CompoundProtonChemical Shift (ppm)Multiplicity
1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid H-27.530dd
H-36.510dd
H-43.740m
Kynurenic Acid -Various signals-

Data for the first compound is from a specific derivative and may not be directly representative of this compound. phytobank.ca Data for kynurenic acid is available but specific shifts are not detailed here. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Kynurenine (B1673888)

CarbonChemical Shift (ppm)
Various carbonsVarious signals

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound.

FT-IR and FT-Raman spectra of related quinoline derivatives have been recorded and compared with data computed using DFT methods. nih.gov These studies allow for the assignment of normal modes of vibration through potential energy distribution (PED) calculations. nih.gov For instance, in a study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, the vibrational frequencies were investigated using DFT/B3LYP and B3PW91 calculations. nih.gov Raman spectroscopy has also been used to characterize materials incorporating quinoline-related structures, such as graphene oxide in chitosan (B1678972) sponges, by identifying characteristic bands. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis absorption spectrum of kynurenic acid is of interest due to its role as an endogenous UV filter in the human eye lens. researchgate.net Studies have shown that upon UV-A irradiation, the triplet state of kynurenic acid can react with amino acids. researchgate.net The fluorescence spectra of UV-photoirradiated kynurenic acid and its precursor, kynurenine, show similar excitation and emission wavelengths, typically around 370 nm for excitation and 465 nm for emission. nih.gov The chromophoric core of kynurenic acid, 4-hydroxyquinoline, exhibits different spectral properties but employs similar reaction mechanisms upon photoexcitation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is used to elucidate the structure by analyzing the fragmentation patterns of ions.

Electrospray ionization (ESI) tandem mass spectrometry has been used to characterize the major fragment ions of kynurenine, a precursor to kynurenic acid. researchgate.netacs.org The fragmentation patterns of kynurenine have been studied in detail, revealing characteristic losses of ammonia, water, and carbon monoxide. researchgate.netacs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous measurement of kynurenic acid and other metabolites in biological samples. nih.gov These methods utilize multiple reaction monitoring (MRM) mode to achieve high sensitivity and specificity. nih.gov

Table 3: LC-MS/MS Ion Transitions for Kynurenic Acid

AnalyteQ1 (m/z)Q3 (m/z)
Kynurenic Acid 190.2144.0

This data represents the precursor ion (Q1) and a characteristic product ion (Q3) used for the detection of kynurenic acid in tandem mass spectrometry. nih.gov

Crystallographic Studies (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional molecular structure of this compound derivatives in the solid state. These studies provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation and the planarity of its heterocyclic core.

Research has shown that the quinoline moiety in these systems is often essentially planar. researchgate.net For instance, in the structure of benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the carboxyl group is observed to be nearly coplanar with the dihydroquinoline unit, and the molecule adopts a Z-shaped conformation. nih.gov In other derivatives, such as hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the molecule is not entirely planar; the carboxylate ester group can be inclined with respect to the heterocyclic ring, with a measured dihedral angle of 33.47 (4)°. nih.gov Similarly, in another complex derivative, the plane of an attached benzene (B151609) ring was found to be inclined to the quinoline system by 7.65 (7)°. nih.gov

Crystallographic analyses also reveal how molecules are arranged in the crystal lattice, known as crystal packing. This arrangement is governed by various intermolecular forces. In the crystal of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, C—H⋯O hydrogen bonds form chains that connect into corrugated layers. nih.gov The structure of other derivatives is confirmed through X-ray diffraction, which aligns with data from NMR and HR-MS, providing comprehensive structural verification. nih.gov The study of various substituted quinoline derivatives, including those with thioxo groups or different ester functionalities, further relies on single-crystal X-ray diffraction to establish their precise molecular geometries and regioselectivity in synthesis. mdpi.com

Table 1: Selected Crystallographic Data for this compound Derivatives This table is a representative example based on typical data found in crystallographic studies.

Compound/FeatureCrystal SystemSpace GroupKey Dihedral Angle(s)Reference(s)
Hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate--Carboxylate ester group to heterocyclic ring: 33.47 (4)° nih.gov
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate--Attached benzene ring to quinoline system: 7.65 (7)° nih.gov

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, NBO Analysis)

The supramolecular architecture of this compound systems is dictated by a network of intermolecular interactions, which can be elucidated using advanced computational tools like Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts within a crystal lattice.

Hirshfeld surface analysis mapped over dnorm (normalized contact distance) is used to identify regions of close intermolecular contact. For derivatives of this compound, these analyses consistently highlight the importance of hydrogen bonding and other weak interactions in stabilizing the crystal packing. The primary interactions observed are C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov For example, in one derivative, individual molecules are linked by C—H⋯O hydrogen bonds into chains, which are further connected into layers by slipped π–π stacking between quinoline moieties. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various this compound Derivatives

Interaction TypeBenzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate nih.govHexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate nih.gov2-(2-oxo-1,3-oxazolidin-3-yl)ethyl derivative nih.gov
H···H43.3%72%42.3%
O···H / H···O16.3%14.5%34.5%
C···H / H···C26.6%5.6%17.6%
H···N / N···H--2.0%
C···N / N···C--1.2%

Computational Studies on Molecular Stability and Reactivity (e.g., MEP)

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure, stability, and reactivity of this compound systems. These theoretical calculations complement experimental findings from crystallographic and spectroscopic analyses.

Molecular Electrostatic Potential (MEP) mapping is a key computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov For instance, in the MEP map of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the electrostatic potential is mapped to visualize the positions of close intermolecular contacts, corroborating the C—H⋯O hydrogen bonds observed in the crystal structure. nih.gov Similarly, for another derivative, the MEP diagram showed the electrostatic potential in the range of -7.122 e-2 (deep red) to +7.122 e-2 (deep blue), clearly delineating the electron-rich and electron-deficient areas. nih.gov

DFT calculations are also employed to optimize the molecular geometry and compare it with the experimental structure obtained from X-ray diffraction. nih.gov Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated HOMO–LUMO energy gap was found to be 4.0319 eV. nih.gov These computational approaches are fundamental in rationalizing observed chemical behavior and in the design of new quinoline derivatives with desired properties. mdpi.comnih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of 4 Oxo 1h Quinoline 2 Carboxylate Derivatives

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In the early stages of drug discovery, in vitro ADME studies are fundamental for profiling and selecting compounds with the highest potential for in vivo success. For quinoline (B57606) derivatives, initial screening often involves assessing physicochemical properties that influence their pharmacokinetic behavior. For instance, the optimization of a quinoline-4-carboxamide series began with a hit compound that, despite its good in vitro activity, exhibited poor aqueous solubility and high lipophilicity (clogP), which are often associated with metabolic instability. nih.gov

Computational, or in silico, ADME predictions are also frequently employed. Studies on related 2-phenyl quinoline-4-carboxamide derivatives have shown that these compounds generally adhere to Lipinski's Rule of Five, suggesting good potential for oral absorption and drug-likeness. researchgate.net Similarly, pharmacokinetic predictions for 4-phenyl-2-quinolone derivatives, which share a structural relationship, indicated good bioavailability and drug-like properties. mdpi.com These in vitro and in silico tools are essential for triaging compounds, allowing researchers to focus on derivatives with a higher probability of success in later-stage animal studies.

Metabolic Stability Assessments in Hepatic Microsomes and Hepatocytes

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. solvobiotech.com The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems are standard for early assessment. evotec.com The two most common systems are liver microsomes and hepatocytes. nuvisan.com

Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the metabolism of approximately 60% of marketed drugs. evotec.com Microsomal stability assays are used to determine a compound's in vitro intrinsic clearance (CLint), which reflects the inherent ability of these enzymes to metabolize the drug. evotec.comnuvisan.com For example, the initial hit compound in a quinoline-4-carboxamide series was found to be metabolically unstable, characterized by a high hepatic microsomal intrinsic clearance. nih.gov This high clearance often translates to rapid elimination in vivo, limiting drug exposure.

Hepatocytes, which are whole liver cells, provide a more comprehensive metabolic system as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as necessary cofactors. solvobiotech.comresearchgate.net Comparing metabolic data from both microsomes and hepatocytes can offer a more complete picture of a compound's likely metabolic fate. researchgate.net These assays typically involve incubating the compound with the liver preparation and monitoring its disappearance over time to calculate parameters like intrinsic clearance and in vitro half-life. solvobiotech.comnuvisan.com

Characterization of Metabolites and Metabolic Pathways (in vitro)

Identifying the metabolic "soft spots" on a molecule is crucial for medicinal chemists to guide structural modifications that can improve stability. In vitro incubation of compounds with liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the detection and characterization of metabolites. nuvisan.comnih.gov

While specific metabolic pathways for 4-oxo-1H-quinoline-2-carboxylate derivatives are proprietary to their developers, general metabolic transformations for similar nitrogen-containing heterocyclic compounds have been documented. For instance, studies on other complex heterocyclic molecules have shown that common metabolic pathways include oxidation, dealkylation (such as deethylation), and conjugation with glucuronic acid (glucuronidation). nih.gov In one study, a complex triazinothienoisoquinoline derivative underwent metabolism at multiple sites, generating numerous metabolites through these pathways in human, mouse, and rat hepatocyte and microsomal incubations. nih.gov Such findings highlight the typical metabolic routes that quinoline-based compounds may undergo, providing a basis for rational drug design to block or slow these pathways and enhance metabolic stability.

Bioavailability Studies in Animal Models

Oral bioavailability (F) is the fraction of an orally administered dose that reaches systemic circulation. It is a critical parameter for orally delivered drugs. Preclinical studies in animal models, such as rodents, are essential for determining this value.

Medicinal chemistry efforts on a series of quinoline-4-carboxamides led to the identification of compounds with significantly improved pharmacokinetic profiles. For example, compound 2 demonstrated excellent oral bioavailability in rats. nih.gov In contrast, a fluorinated derivative, compound 41, showed lower bioavailability. nih.gov Another derivative, compound 25, exhibited poor oral bioavailability in mice despite having other favorable properties. nih.gov These studies underscore the significant impact that small structural changes can have on a compound's absorption and first-pass metabolism, which are key determinants of bioavailability.

CompoundSpeciesOral Bioavailability (F)
Compound 2 Rat84% nih.gov
Compound 25 Mouse15% nih.gov
Compound 41 Rat33% nih.gov

Half-Life Determination in Preclinical Species

The elimination half-life (t½) of a drug is the time it takes for the plasma concentration of the drug to be reduced by half. It is a key factor in determining the dosing interval. Preclinical studies measure the half-life following intravenous or oral administration.

Within a series of quinoline-4-carboxamide derivatives, significant differences in half-life were observed in preclinical species. Compound 2, which had high bioavailability, also possessed a long elimination half-life in rats following intravenous administration. nih.gov The fluorinated analog, compound 41, had a much shorter half-life. nih.gov Another analog, compound 25, was noted to have a good half-life in mice despite its poor bioavailability. nih.gov A long half-life is often a desirable property, as it can support less frequent dosing regimens.

CompoundSpeciesRouteHalf-Life (t½)
Compound 2 RatIV10 hours nih.gov
Compound 25 MouseIVGood nih.gov
Compound 41 RatIV4 hours nih.gov

Natural Occurrence and Biosynthetic Pathways of 4 Oxo 1h Quinoline 2 Carboxylate

Identification in Biological Systems and Natural Sources

4-oxo-1H-quinoline-2-carboxylate, widely known by its tautomeric form, kynurenic acid (KYNA), is a metabolite identified across a range of biological systems. It is most notably recognized as a product of tryptophan metabolism in mammals. frontiersin.orgnih.gov Its presence is not limited to mammals, as quinoline (B57606) derivatives, in general, are found in various natural products, including alkaloids in plants and compounds from microorganisms. nih.govrsc.org

The identification of this compound has been confirmed in various organisms through analytical techniques. For instance, it has been reported in the opium poppy, Papaver somniferum. nih.gov While the broader quinoline scaffold is found in compounds from the Peruvian stick insect (Oreophoetes peruana) and as environmental contaminants from industrial processes, the specific this compound is primarily studied in the context of its role within metabolic pathways. wikipedia.org

Table 1: Documented Natural Sources of this compound (Kynurenic Acid)
Organism/SystemContext of IdentificationReference
MammalsMetabolite in the kynurenine (B1673888) pathway of tryptophan degradation. frontiersin.orgnih.gov
Papaver somniferum (Opium Poppy)Identified as a natural plant constituent. nih.gov
Streptomyces laurentiiA related derivative, 4-(1-hydroxyethyl)quinoline-2-carboxylate, is a biosynthetic intermediate for the antibiotic thiostrepton. umt.edu

Biosynthetic Routes to Kynurenic Acid and Related Quinoline Carboxylates

The primary biosynthetic route for this compound (kynurenic acid) in mammals is the kynurenine pathway, which is responsible for the catabolism of approximately 95% of L-tryptophan not used in protein synthesis. frontiersin.orgnih.gov This multi-step pathway is crucial for generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and contains numerous bioactive intermediates. nih.govwikipedia.org

The synthesis of kynurenic acid begins with the conversion of the essential amino acid L-tryptophan to kynurenine. frontiersin.org This initial step is catalyzed by enzymes such as indoleamine-2,3-dioxygenase (IDO) or tryptophan-2,3-dioxygenase (TDO). nih.gov Kynurenine then serves as a critical branch-point in the pathway. It can be further metabolized down the main pathway towards NAD+ or be converted into kynurenic acid through an irreversible transamination reaction. frontiersin.orgwikipedia.org

Table 2: Key Steps in the Biosynthesis of Kynurenic Acid
PrecursorEnzyme/ProcessProductDescriptionReference
L-TryptophanIndoleamine-2,3-dioxygenase (IDO), Tryptophan-2,3-dioxygenase (TDO)N-FormylkynurenineThe initial, rate-limiting step of the kynurenine pathway. nih.gov
N-FormylkynurenineKynurenine formamidaseL-KynurenineRapid conversion to L-kynurenine. frontiersin.org
L-KynurenineKynurenine Aminotransferases (KATs)Kynurenic Acid (this compound)Irreversible transamination; the primary route for KYNA synthesis. KAT II is a key enzyme in the brain. frontiersin.org
L-KynurenineSpontaneous OxidationKynurenic Acid (this compound)A non-enzymatic route for KYNA production. frontiersin.org

Role as a Natural Metabolite in Organisms

As a natural metabolite, this compound (kynurenic acid) is recognized for its significant biological activities, particularly within the mammalian central nervous system and the immune system. frontiersin.orgnih.gov Its functions are complex, leading some researchers to describe it as a "Janus-faced" compound with both neuroprotective and potentially detrimental effects. frontiersin.org

In the brain, kynurenic acid is an endogenous antagonist of ionotropic glutamate (B1630785) receptors, specifically at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. frontiersin.org By blocking this site, it can limit the neurotoxicity associated with excessive glutamate activity. frontiersin.org Furthermore, kynurenic acid non-competitively antagonizes the α7-nicotinic acetylcholine (B1216132) receptor (α7nAChR), which allows it to modulate important neurophysiological processes. frontiersin.org

Beyond its role in neurotransmission, kynurenic acid is involved in immunomodulation. frontiersin.org The kynurenine pathway is sensitive to inflammatory signals, and its metabolites can influence immune cell activity. nih.govmdpi.com While its neuroprotective qualities are beneficial, abnormally high concentrations of kynurenic acid in the central nervous system have been associated with cognitive impairments and are implicated in the pathophysiology of schizophrenia. frontiersin.org The dual nature of its activity underscores the importance of tightly regulated kynurenic acid homeostasis in maintaining normal physiological function. frontiersin.org

Future Research Directions and Therapeutic Advancement Potential of 4 Oxo 1h Quinoline 2 Carboxylate

Exploration of Novel Therapeutic Applications Beyond Current Scope

The structural versatility of the 4-oxo-1H-quinoline-2-carboxylate core allows for functionalization at various positions, leading to derivatives with diverse pharmacological profiles that extend far beyond their traditional antibacterial roles. frontiersin.org Future research is increasingly focused on harnessing this potential to address a range of unmet medical needs.

Antiviral Activity: The quinoline (B57606) scaffold has demonstrated significant promise as a source of antiviral agents. nih.gov Derivatives are being investigated for their ability to combat a wide range of viruses, including HIV, Zika virus, and various coronaviruses. nih.govmalariaworld.org For instance, certain 4-quinoline carboxylic acid analogues have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis and, consequently, viral replication. nih.govelsevierpure.com One such derivative, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, showed potent, broad-spectrum antiviral activity by targeting this host enzyme, a strategy that could potentially reduce the development of viral resistance. nih.govelsevierpure.com Other quinoline analogues, such as chloroquine (B1663885) and hydroxychloroquine, have been shown to interfere with viral entry and replication of coronaviruses, including SARS-CoV-2. malariaworld.org

Anticancer Potential: A significant and growing area of research is the development of 4-oxo-quinoline derivatives as anticancer agents. nih.gov The mechanism often involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II, which is a target for many existing chemotherapy drugs. nih.gov The 4-oxoquinoline structure is homologous to the active sites of these enzymes in both prokaryotes and eukaryotes, suggesting a conserved mechanism of action. nih.gov Research has identified 4-oxoquinoline-3-carboxamide derivatives with significant cytotoxic activity against cancer cell lines. nih.gov Furthermore, other quinoline derivatives have been developed as inhibitors of key signaling pathways involved in cancer, such as the PI3K/mTOR pathway, and as inhibitors of proteins that regulate apoptosis, like Bcl-2. nih.govnih.gov

Neuroprotective Effects: The antioxidant and enzyme-inhibiting properties of quinoline derivatives make them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Research is exploring their potential to act as multifunctional agents by, for example, inhibiting enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are implicated in the pathology of these diseases. nih.gov

Immunomodulatory and Anti-inflammatory Effects: Certain quinoline derivatives, particularly fluoroquinolones, have been shown to possess immunomodulatory properties. nih.gov They can influence the production of various cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), and affect transcription factors like NF-κB. nih.govresearchgate.net This opens up possibilities for their use in conditions involving chronic inflammation or immunosuppression. nih.gov Studies have also demonstrated the dual anti-inflammatory and antiproliferative properties of specific quinoline carboxylic acid derivatives, highlighting their potential as repurposed drugs. nih.gov

Design of Multi-Target Directed Ligands Based on the Quinoline Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways and targets. This has driven a shift in drug discovery from a "one target, one molecule" approach to the design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. The quinoline scaffold is exceptionally well-suited for the development of such MTDLs. mdpi.com

Researchers are designing and synthesizing quinoline-based compounds that can concurrently inhibit different enzymes or receptors involved in a disease's progression. For example, in the context of Alzheimer's disease, quinolinic carboxylic acid derivatives have been explored as potential multi-target compounds for inhibiting both monoamine oxidase and cholinesterase. mdpi.com Similarly, quinoline-chalcone hybrids have been investigated as potential multi-target anticancer agents. mdpi.comnih.gov The development of MTDLs can lead to improved therapeutic efficacy and a reduced likelihood of drug resistance.

The following table summarizes examples of multi-target applications of quinoline derivatives:

Therapeutic AreaTargetsExample Compound Type
Neurodegeneration Cholinesterases, Monoamine Oxidase (MAO)Quinolinic carboxylic acid derivatives
Cancer PI3K, mTOR, c-Met, VEGFR, EGFRImidazo[4,5-c]quinolines, 4-(2-fluorophenoxy)quinoline derivatives
Inflammation/Cancer LOX, Antioxidant pathwaysN-substituted-4-hydroxy-2-quinolinones
Infectious Diseases Multiple bacterial enzymes, Viral proteinsFluoroquinolones, 4-quinoline carboxylic acid analogues

Advanced Synthetic Strategies for Complex this compound Architectures

The synthesis of the quinoline core and its derivatives has been a subject of extensive research, with classic methods like the Doebner and Pfitzinger reactions being well-established. However, these traditional methods often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of toxic reagents. Future research is focused on developing more efficient, sustainable, and versatile synthetic strategies to create complex and diverse quinoline-based molecules.

Furthermore, advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), are enabling the introduction of a wide range of substituents at specific positions on the quinoline ring. acs.org This allows for the fine-tuning of the molecule's properties and the creation of extensive libraries of compounds for biological screening. These sophisticated synthetic tools are crucial for building the complex architectures required for novel therapeutic applications and for conducting detailed structure-activity relationship (SAR) studies. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of this compound derivatives is no exception. These computational tools can significantly accelerate the identification and optimization of new drug candidates.

AI and ML models can be trained on large datasets of existing quinoline compounds and their associated biological activities to predict the therapeutic potential of novel, unsynthesized molecules. For example, a prediction model was used to screen a library of 1000 quinolones, leading to the selection and synthesis of two compounds with broad-spectrum antibacterial activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, are used to understand how different structural features of the quinoline scaffold influence its biological activity, guiding the design of more potent and selective compounds.

In silico molecular docking studies are another key application, allowing researchers to predict how a quinoline derivative will bind to its biological target at the molecular level. nih.govnih.gov This provides valuable insights into the mechanism of action and helps in prioritizing which compounds to synthesize and test in the lab. By combining these computational approaches, researchers can more rationally design new quinoline derivatives with desired properties, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Investigation of Emerging Biological Targets and Pathways

While the traditional targets of quinolones, such as DNA gyrase and topoisomerase, are well-known, future research is actively investigating novel biological targets and pathways for this compound derivatives. This expansion of potential targets is key to unlocking new therapeutic applications.

Emerging targets in cancer therapy include various protein kinases like c-Met and the proteins of the PI3K/Akt/mTOR signaling cascade, which are crucial for cell proliferation and survival. nih.govnih.gov Novel 4-(2-fluorophenoxy)quinoline derivatives have been designed as potent c-Met kinase inhibitors. nih.gov In the realm of anti-infectives, research is moving beyond traditional bacterial targets. For example, in the search for new antitubercular agents, derivatives of the related quinoxaline-2-carboxylic acid have been shown to act as DNA-damaging agents, with specific resistance-conferring mutations identified in genes not previously associated with quinolone action. mdpi.com

Furthermore, the anti-apoptotic protein Bcl-2 has been identified as a target for quinoline-based heterocycles, offering a new approach to inducing programmed cell death in cancer cells. nih.gov Poly(ADP-ribose)polymerase-1 (PARP-1) is another important enzyme in DNA repair and cell death that is being targeted by novel quinoline-8-carboxamide (B1604842) derivatives. acs.org Identifying and validating these new targets will be crucial for the continued development of the next generation of quinoline-based therapeutics.

Development of Advanced Delivery Systems for this compound Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Therefore, the development of advanced drug delivery systems is a critical area of future research for this compound derivatives.

Many potent quinoline derivatives may have suboptimal pharmacokinetic properties, such as poor water solubility, which can limit their bioavailability. Advanced delivery systems, such as nanoparticle-based carriers, can help to overcome these challenges. These systems can improve solubility, protect the drug from degradation, and potentially offer targeted delivery to specific tissues or cells, such as tumors. This targeted approach can enhance efficacy while reducing systemic side effects.

Another strategy being explored is the development of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. For quinoline derivatives, this could involve modifying the carboxylic acid group at the C-3 position to create an ester or amide that is later hydrolyzed by enzymes in vivo to release the active drug. researchgate.net This approach can improve absorption and distribution characteristics. As new and more complex quinoline derivatives are developed, innovative drug delivery strategies will be essential to translate their in vitro potency into in vivo therapeutic success.

Q & A

Q. What are the standard synthetic routes for preparing 4-oxo-1H-quinoline-2-carboxylate derivatives?

The synthesis typically involves cyclization of aniline derivatives with β-keto esters under acidic or basic conditions. For example, condensation of 2-aminobenzoylacetate with acetic anhydride followed by cyclization in the presence of sodium ethoxide yields 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a structural analog . Modifications to the ester group (e.g., ethyl or methyl) can be achieved by varying the β-keto ester precursor .

Q. How can researchers characterize the crystallographic structure of this compound derivatives?

X-ray crystallography using software suites like SHELX , OLEX2 , or WinGX is recommended. For example, SHELXL is widely used for refining small-molecule structures, while OLEX2 integrates workflows for structure solution and refinement. Ensure high-resolution data collection and validate anisotropic displacement parameters .

Q. What analytical techniques are critical for purity assessment of synthesized derivatives?

Employ HPLC with Zorbax SB-C18 columns for purification and analysis, as demonstrated in the isolation of quinoline-thiadiazole hybrids . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For sodium salts (e.g., sodium this compound), FT-IR can confirm carboxylate deprotonation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?

Variability often arises from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. Standardize protocols using validated reference compounds and ensure ≥95% purity via HPLC. For example, methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate showed variable anticancer activity depending on solvent polarity in biological assays .

Q. What strategies optimize the cyclization step during synthesis to improve yield?

Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional heating. For instance, cyclization under microwave irradiation at 120°C for 20 minutes achieved 85% yield for a related quinoline derivative . Solvent choice (e.g., DMF for polar intermediates) and acid/base catalysis (e.g., p-toluenesulfonic acid) also enhance efficiency .

Q. How do structural modifications (e.g., trifluoromethyl groups) alter the compound’s interaction with biological targets?

Introducing electron-withdrawing groups like trifluoromethyl enhances binding to hydrophobic enzyme pockets. Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate exhibited improved inhibition of bacterial dihydrofolate reductase due to increased electronegativity at the quinoline core . Molecular docking studies using AutoDock Vina can predict binding affinities .

Q. What methods address solubility challenges in biological testing of this compound salts?

Sodium salts (e.g., sodium this compound) improve aqueous solubility for in vitro assays. For in vivo studies, prodrug strategies (e.g., esterification of the carboxylate) enhance bioavailability. Solubility parameters (logP, polar surface area) should be calculated using tools like MarvinSketch .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting NMR data for quinoline derivatives?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or residual solvents. For 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, ensure deuterated DMSO is used to stabilize the keto form. Compare experimental data with computed spectra (e.g., via ACD/Labs or ChemDraw) .

Q. What steps mitigate low crystallinity in X-ray diffraction studies?

Recrystallize the compound from solvent mixtures (e.g., ethanol/water) to obtain single crystals. For twinned crystals, use SHELXL’s TWIN command for refinement. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection improve model accuracy .

Q. How can researchers reconcile low yields in multi-step syntheses?

Optimize each step via Design of Experiments (DoE). For example, RuO2-mediated oxidation of furylquinolines to carboxylates required precise control of NaIO4 concentration and reaction time (16 hours) to avoid over-oxidation . Intermediate purification via flash chromatography minimizes side products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.